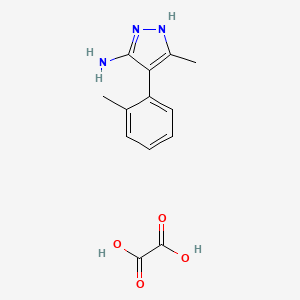![molecular formula C9H7BrN2O2 B1434138 methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 1352492-16-0](/img/structure/B1434138.png)
methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Vue d'ensemble
Description
“Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate” is a chemical compound . It is a derivative of 1H-pyrrolo[2,3-b]pyridine , which is known to have potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H7BrN2O2 .
Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 255.07 .
Applications De Recherche Scientifique
Antibacterial Activity
A study by Toja et al. (1986) on pyrrolopyridine analogs of nalidixic acid, which include derivatives synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, identified one compound showing antibacterial activity in vitro, demonstrating the potential of methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine derivatives in antibacterial drug development (Toja et al., 1986).
Antitumor Activity
Queiroz et al. (2011) explored the synthesis and tumor cell growth inhibition of methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates. Their research indicates significant growth inhibitory activity against several human tumor cell lines, suggesting potential applications in cancer therapy (Queiroz et al., 2011).
Cytotoxicity and Crystal Structure
Huang et al. (2017) synthesized novel pyridyl–pyrazole-3-one derivatives, including methyl 5-(acetyloxy)-1-(6-bromo-2-pyridinyl)-1H-pyrazole-3-carboxylate, and evaluated their cytotoxicity against various tumor cell lines. The study highlights the selectivity and effectiveness of these compounds in inhibiting tumor cell growth without affecting normal cells (Huang et al., 2017).
Synthesis of Complex Heterocyclic Compounds
Research by Mekheimer et al. (1997) on the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines from 4-hydroxy-6-methyl-2-pyridone showcases the versatility of methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine derivatives in creating complex heterocyclic compounds that could have various scientific applications (Mekheimer et al., 1997).
Fluorescence Studies for Antitumor Evaluation
Carvalho et al. (2013) conducted fluorescence studies on potential antitumor 6-(hetero)arylthieno[3,2-b]pyridine derivatives, revealing that these compounds exhibit promising photophysical properties. This suggests their potential use in drug delivery and therapeutic monitoring (Carvalho et al., 2013).
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are crucial for cell proliferation, differentiation, and survival . The compound binds to the tyrosine kinase domain of FGFRs, inhibiting their activity and subsequently affecting downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt . These interactions highlight the potential of this compound as a therapeutic agent in cancer treatment.
Cellular Effects
This compound has been observed to exert various effects on different cell types and cellular processes. In cancer cells, it inhibits cell proliferation and induces apoptosis by disrupting FGFR signaling . Additionally, the compound affects cell migration and invasion, which are critical processes in cancer metastasis . By modulating these cellular functions, this compound demonstrates its potential as an anti-cancer agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the tyrosine kinase domain of FGFRs, leading to the inhibition of receptor autophosphorylation and subsequent downstream signaling . This inhibition disrupts key signaling pathways, such as RAS-MEK-ERK and PI3K-Akt, which are essential for cell survival and proliferation . Additionally, the compound may influence gene expression by altering the activity of transcription factors regulated by these pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory effects on FGFRs over extended durations . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity and reduces tumor growth without significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions . Determining the optimal dosage is crucial for maximizing therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation through processes such as oxidation and conjugation . These metabolic pathways can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as cancer cells expressing FGFRs . The distribution of the compound within tissues can impact its therapeutic effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function may vary depending on its localization within the cell, affecting its interactions with biomolecules and its overall efficacy as a therapeutic agent.
Propriétés
IUPAC Name |
methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)8-3-6-7(12-8)2-5(10)4-11-6/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZLRQZJCKHPTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



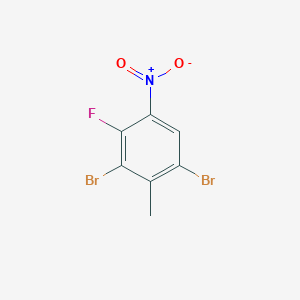
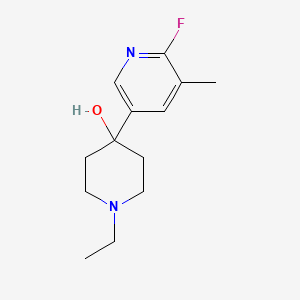
![2-{[Methyl(pyrrolidin-3-yl)amino]methyl}pyrimidin-4-amine](/img/structure/B1434057.png)
![3-Chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B1434058.png)
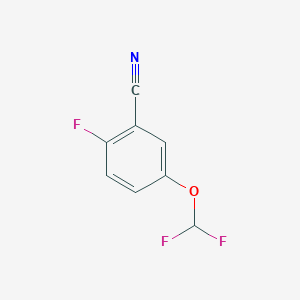

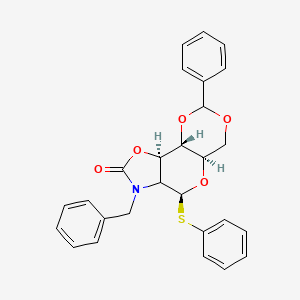

![6-Methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B1434068.png)
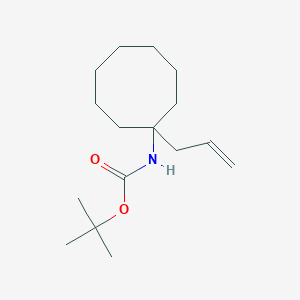
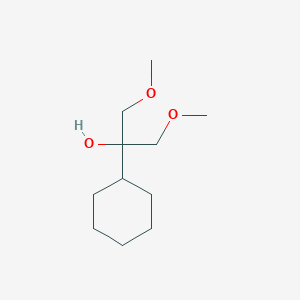
![1,5-Diazabicyclo[3.2.2]nonane-6-carbonitrile](/img/structure/B1434075.png)

